molecular formula C17H23NO B5656341 N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide

Cat. No.: B5656341
M. Wt: 257.37 g/mol
InChI Key: KOTVTQGXUGEEQL-UHFFFAOYSA-N
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Description

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group, a cyclohexyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide typically involves the reaction of aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions usually involve heating the reactants to a specific temperature and maintaining the reaction for a certain period .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions yield reduced forms of the compound, and substitution reactions yield substituted derivatives .

Scientific Research Applications

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl, cyclohexyl, and acetamide groups makes it versatile for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-3-12-17(13-8-5-9-14-17)18(15(2)19)16-10-6-4-7-11-16/h3-4,6-7,10-11H,1,5,8-9,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTVTQGXUGEEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2(CCCCC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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